3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol
Description
3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol (C₆H₁₃F₂NO) is a fluorinated amino alcohol with a molecular weight of 153.17 g/mol and a purity of 95% . Its structure features a propan-1-ol backbone substituted with a methylamino group and a 2,2-difluoroethyl moiety.
Structure
3D Structure
Properties
IUPAC Name |
3-[2,2-difluoroethyl(methyl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2NO/c1-9(3-2-4-10)5-6(7)8/h6,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBCXUBTYIPPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1601187-63-6 | |
| Record name | 3-((2,2-difluoroethyl)(methyl)amino)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol typically involves the reaction of 3-chloropropanol with 2,2-difluoroethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the difluoroethylamino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Amino Alcohol Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol | C₆H₁₃F₂NO | 153.17 | Difluoroethyl, methylamino, hydroxyl |
| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | C₈H₁₉NO | 159.27 | Diethylamino, dimethyl, hydroxyl |
| (+)-2-Amino-3-(3,4-difluoro-phenyl)propan-1-ol | C₉H₁₁F₂NO | 187.19 | Difluorophenyl, amino, hydroxyl |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₇H₁₂N₂OS | 172.25 | Thiophene, methylamino, hydroxyl |
Key Observations :
- Aromatic vs.
Physical and Chemical Properties
Table 2: Physical Property Comparison
| Compound Name | Density (g/cm³) | Flash Point (°C) | Phase Transition (°C) |
|---|---|---|---|
| This compound | N/A | N/A | N/A |
| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | 0.875 | 73.9 | 226.6 |
| 3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol | N/A | N/A | N/A |
Key Observations :
- Limited data are available for the target compound’s physical properties. However, 3-(diethylamino)-2,2-dimethyl-propan-1-ol has a higher flash point (73.9 °C) and phase transition temperature (226.6 °C), likely due to reduced fluorine content and increased alkyl chain length .
- Fluorinated compounds like (+)-2-amino-3-(3,4-difluoro-phenyl)propan-1-ol (187.19 g/mol) typically exhibit lower solubility in aqueous media compared to non-fluorinated analogs .
Stability and Reactivity
- Target Compound: No stability or reactivity data are available in the evidence .
Biological Activity
3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a difluoroethyl group attached to a propanol backbone, which contributes to its unique biological profiles. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them valuable in pharmaceutical applications.
Research indicates that this compound interacts with specific molecular targets within biological systems. These interactions may modulate signaling pathways associated with various physiological responses.
- Receptor Modulation : The compound has been suggested to act as a selective modulator of certain receptor types, impacting gene expression related to cell proliferation and apoptosis.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Antitumor Activity
One significant area of research is the compound's antitumor activity. Studies have shown that derivatives containing difluoromethyl groups often exhibit enhanced anticancer properties due to their ability to interfere with tumor growth and survival mechanisms.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Another promising aspect of this compound is its potential neuroprotective effects. Research has indicated that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.
- Case Study : Animal models treated with the compound showed improved cognitive function and reduced markers of neuroinflammation compared to untreated controls .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicity studies have assessed both acute and chronic exposure effects.
| Study Type | Dose Range (mg/kg) | Observations |
|---|---|---|
| Acute Toxicity (Single Dose) | 0, 10, 100 | No significant adverse effects noted |
| Chronic Toxicity (28 Days) | 0, 10, 30, 100 | Mild hepatotoxicity at higher doses |
| Reproductive Toxicity | Various | No teratogenic effects observed |
Q & A
Q. What are the recommended synthetic routes for 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves two primary routes:
- Reductive Amination : Reacting 3-nitropropan-1-ol derivatives with 2,2-difluoroethylmethylamine under hydrogenation conditions. Catalytic hydrogenation (e.g., Pd/C or Raney Ni) in ethanol or THF at 50–80°C achieves nitro-to-amine reduction with yields >75% .
- Stepwise Alkylation : Introducing the difluoroethyl group via nucleophilic substitution. For example, reacting 3-(methylamino)propan-1-ol with 2,2-difluoroethyl bromide in the presence of K₂CO₃ in DMF at 60°C for 12 hours .
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (≤60°C) minimize side reactions like Hofmann elimination.
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while ethanol improves hydrogenation efficiency.
- Catalyst Loading : 5–10% Pd/C achieves full conversion without over-reduction.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Q. What chromatographic methods are recommended for purity assessment during synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min. Purity >98% is achievable .
- GC-MS : For volatile intermediates, use a DB-5 column (30 m × 0.25 mm) with He carrier gas and temperature ramp (50°C to 250°C at 10°C/min) .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s interactions with biological targets, and what methods determine enantiomeric purity?
Methodological Answer:
Q. How can computational modeling predict pharmacokinetic properties, and what in vitro assays validate these predictions?
Methodological Answer:
- Computational Tools :
- Validation Assays :
Q. How should researchers resolve discrepancies in bioactivity data across studies?
Methodological Answer:
Q. What strategies mitigate toxicity risks in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
